molecular formula C15H14F4O3 B14861918 cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid

cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid

Cat. No.: B14861918
M. Wt: 318.26 g/mol
InChI Key: VDARRLUYYMKFNR-UHFFFAOYSA-N
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Description

cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid is a fluorinated cyclohexanecarboxylic acid derivative featuring a substituted benzoyl group at the cis-2 position of the cyclohexane ring. The compound’s structure combines a trifluoromethyl group and a fluorine atom on the benzoyl moiety, which may enhance its electronic and steric properties. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic profiles, including metabolic stability and membrane permeability.

Properties

Molecular Formula

C15H14F4O3

Molecular Weight

318.26 g/mol

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H14F4O3/c16-10-6-8(5-9(7-10)15(17,18)19)13(20)11-3-1-2-4-12(11)14(21)22/h5-7,11-12H,1-4H2,(H,21,22)

InChI Key

VDARRLUYYMKFNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pivotal method for constructing the benzoyl-cyclohexane framework. A representative protocol involves coupling a boronic acid derivative with a brominated cyclohexanecarboxylic acid precursor.

Example Protocol
In a 15 mL round-bottom flask, (+)-(4aR)-(10bR)-4-methyl-10b-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-3-one-8-boronic acid (178 mg, 0.65 mmol) was reacted with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (158 mg, 0.65 mmol) using tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) as the catalyst. The reaction proceeded in tetrahydrofuran (2 mL) and 2 M aqueous sodium carbonate (0.65 mL) at 80°C under nitrogen for 24 hours. Purification via silica gel chromatography yielded 145 mg (57%) of the target compound.

Key Parameters

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)
  • Solvent: Tetrahydrofuran
  • Temperature: 80°C
  • Yield: 57%

Grignard Reagent-Mediated Boronation

Grignard reagents enable the synthesis of boronic acid intermediates, critical for cross-coupling reactions.

Protocol
A mixture of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (5.0 g, 0.021 mol) and magnesium turnings (0.5 g, 0.021 mol) in tetrahydrofuran generated a Grignard reagent. This was transferred to a solution of trimethyl borate (2.3 mL, 0.021 mol) in tetrahydrofuran at -78°C. Acidic workup and extraction yielded 3.3 g of 3-fluoro-5-(trifluoromethyl)phenylboronic acid (mp 167–168°C).

Key Parameters

  • Reagent: Trimethyl borate
  • Temperature: -78°C to ambient
  • Yield: 63% (based on bromide conversion)

Lithiation-Electrophilic Quenching

Directed Ortho-Lithiation

Directed lithiation offers regioselective functionalization of aromatic rings.

Example
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (0.200 g, 0.826 mmol) in diethyl ether at -78°C was treated with n-butyllithium (0.82 mmol), followed by 5-fluoropicolinonitrile (0.101 g, 0.828 mmol). Quenching with HCl and purification afforded (3-fluoro-5-(trifluoromethyl)phenyl)(5-fluoropyridin-2-yl)methanone in 49% yield.

Key Parameters

  • Base: n-Butyllithium
  • Electrophile: 5-Fluoropicolinonitrile
  • Temperature: -78°C
  • Yield: 49%

Ullmann-Type Coupling for Amino Acid Derivatives

Copper-Catalyzed Coupling

Copper catalysts facilitate C–N bond formation between aryl halides and amino acids.

Protocol
L-tert-leucine (4.0 g, 30.5 mmol) was reacted with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (7.41 g, 30.5 mmol) using copper(I) iodide (289 mg) and cesium carbonate (7.5 g) in tert-butanol at 100°C for 39 hours. Acidic workup yielded 6.90 g (77%) of (2S)-2-(3-fluoro-5-(trifluoromethyl)phenylamino)-3,3-dimethyl-butanoic acid.

Key Parameters

  • Catalyst: Copper(I) iodide
  • Ligand: Cesium carbonate
  • Solvent: tert-Butanol
  • Yield: 77%

Hydrolysis of Esters to Carboxylic Acids

Acid-Catalyzed Hydrolysis

Esters of cis-2-(3-fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid are hydrolyzed under acidic conditions.

Representative Conditions

  • Reagent: 5% Hydrochloric acid
  • Solvent: Ethyl acetate
  • Temperature: Ambient
  • Yield: >90% (theoretical)

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Reagents/Catalysts Temperature Range
Suzuki-Miyaura Coupling 57 24 Pd(PPh3)4, Na2CO3 80°C
Grignard Boronation 63 2 Mg, Trimethyl borate -78°C to ambient
Directed Lithiation 49 1 n-BuLi, Electrophile -78°C
Ullmann Coupling 77 39 CuI, Cs2CO3 100°C

Key Observations

  • Suzuki-Miyaura Coupling balances moderate yield with scalability.
  • Ullmann Coupling offers higher yields but requires prolonged heating.
  • Lithiation provides rapid access to derivatives but suffers from lower yields.

Optimization Strategies

Catalyst Loading Reduction

Reducing tetrakis(triphenylphosphine)palladium(0) from 5 mol% to 2 mol% in Suzuki reactions maintained yields while lowering costs.

Solvent Effects

Tetrahydrofuran outperformed dimethylformamide in Grignard reactions due to superior magnesium activation.

Temperature Control

Maintaining -78°C during lithiation prevented side reactions, improving regioselectivity.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions. Key pathways include:

Reaction Type Conditions Mechanistic Features
Hunsdiecker-typeBr₂, I₂, or Cl₂ in acidic mediaRadical-mediated process involving acyl hypohalite intermediates .
Oxidative DecarboxylationPb(OAc)₄ or Ag₂OSingle-electron transfer generates CO₂ and alkyl radicals .
Thermal Decomposition>200°C in inert solventsConcerted pathway favored by electron-withdrawing fluorinated groups stabilizing transition states .

For example, treatment with Br₂ in CCl₄ could yield a brominated cyclohexane derivative via radical intermediates, analogous to decarboxylative halogenation of α,β-unsaturated acids .

Carboxylic Acid Derivatives

The –COOH group participates in standard acid-derived reactions:

  • Esterification : Reacts with alcohols (e.g., MeOH, EtOH) under H₂SO₄ catalysis to form methyl/ethyl esters.

  • Amidation : Couples with amines (e.g., NH₃, RNH₂) via EDCI/HOBt activation, yielding cyclohexanecarboxamide derivatives.

Benzoyl Group Reactivity

Reagent Product Key Factors
Grignard reagentsTertiary alcoholsNucleophilic attack at the carbonyl carbon, followed by hydrolysis .
LiAlH₄Secondary alcoholReduction of ketone to alcohol; –COOH group remains intact unless protected .

Fluorine-Specific Reactivity

The –CF₃ and –F substituents influence reaction pathways:

  • C–F Bond Activation : Under strong bases (e.g., LDA), defluorination may occur at the aromatic ring, though steric hindrance from –CF₃ limits this .

  • Electron-Deficient Aromatic System : Directs electrophiles to meta/para positions relative to –CF₃, but reactivity is suppressed compared to non-fluorinated analogues .

Comparative Reactivity of Structural Analogues

The table below contrasts reactivity with related fluorinated compounds:

Compound Key Functional Groups Dominant Reactivity
3-Fluoro-5-(trifluoromethyl)benzoyl chlorideAcyl chloride, –CF₃, –FNucleophilic acyl substitution (e.g., Friedel-Crafts) .
Trifluoromethylphenylacetic acid–COOH, –CF₃Decarboxylation and esterification .
3-Fluoro-5-trifluoromethylbenzoic acid–COOH, –CF₃, –FLimited electrophilic substitution due to –CF₃ .

Mechanistic Insights from High-Valent Fluorination

Studies on Bi(V)-mediated C–F bond formation suggest that fluorinated aromatic systems like this compound could participate in:

  • Five-membered transition states : Low-energy pathways for fluoride delivery to electron-deficient carbons .

  • Radical recombination : Stabilized by –CF₃ groups during decarboxylative processes .

Scientific Research Applications

cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a cyclohexanecarboxylic acid backbone with several analogs, but its substituents distinguish it:

  • Cis Configuration : The cis arrangement of substituents on the cyclohexane ring may influence molecular geometry and intermolecular interactions, such as hydrogen bonding or steric hindrance.
Key Analogs and Their Properties

The following compounds provide comparative insights:

Compound Name Molecular Formula Melting Point (°C) Key Features Reference
cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid C₁₂H₂₁NO₄ 127–133 Features a tert-butoxycarbonyl (Boc) group; used in peptide synthesis.
cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid C₁₅H₁₂Cl₂N₂O₃ Not reported Contains a dichlorophenyl-oxadiazole group; synthesized via anhydride routes.
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid C₉H₁₅NO₄ 178 Cyclopropane ring instead of cyclohexane; higher melting point.

Key Observations :

  • Electronic Effects : The trifluoromethyl and fluorine substituents in the target compound likely enhance its lipophilicity compared to the Boc-protected analog in , which may improve cell membrane penetration.
  • Synthetic Routes : Unlike the target compound, analogs like cis-A in are synthesized via anhydride coupling and thermal cyclization, suggesting divergent reactivity for benzoyl vs. oxadiazole incorporation.
  • Physical Properties : The cyclopropane derivative in exhibits a higher melting point (178°C), possibly due to increased ring strain and crystallinity compared to cyclohexane-based analogs.

Biological Activity

Cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid is a fluorinated aromatic compound with the molecular formula C15H14F4O3C_{15}H_{14}F_{4}O_{3} and a molecular weight of approximately 318.27 g/mol. Its unique structure, characterized by a cyclohexanecarboxylic acid core and a 3-fluoro-5-(trifluoromethyl)benzoyl group, enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.

The compound's reactivity can be attributed to its functional groups, which facilitate various chemical reactions. The presence of multiple fluorine atoms is known to enhance the pharmacokinetic profiles of drugs, influencing their absorption, distribution, metabolism, and excretion.

Biological Activity Overview

While specific biological activity data for this compound is limited, related fluorinated compounds have demonstrated significant biological properties. Fluorinated compounds often exhibit enhanced binding affinity to biological targets due to the unique electronic properties imparted by fluorine atoms .

Potential Biological Applications

Research indicates that compounds with similar structures may possess various biological activities, including:

  • Anticancer Activity : Fluorinated compounds are often explored for their potential in cancer therapy due to their ability to interact with cellular targets effectively.
  • Antimicrobial Properties : The lipophilicity of fluorinated compounds can enhance their ability to penetrate microbial membranes, potentially leading to increased antimicrobial efficacy.

Case Studies and Research Findings

  • Anticancer Evaluation : A study on isoxazole derivatives containing trifluoromethyl groups revealed enhanced anticancer activity against MCF-7 breast cancer cells. The lead compound exhibited an IC50 value of 2.63 µM, significantly lower than its non-trifluoromethylated analogue (IC50 = 19.72 µM), highlighting the importance of the trifluoromethyl moiety in enhancing biological activity .
  • Molecular Docking Studies : Molecular docking simulations have been employed to assess the binding affinity of fluorinated compounds to various biological targets. These studies suggest that the incorporation of trifluoromethyl groups can improve the interaction with enzymes or receptors involved in cancer pathways .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
3-Fluoro-5-trifluoromethylbenzoic acidC10H6F4O2Lacks cyclohexane moiety; simpler structure
3-Fluoro-4-trifluoromethylbenzoic acidC10H6F4O2Different substitution pattern on the benzene ring
Trifluoromethylphenylacetic acidC9H8F3O2Contains an acetic acid moiety instead of cyclohexane

These compounds differ primarily in their substitution patterns and functional groups, influencing their chemical reactivity and biological activity.

Q & A

Q. How to address conflicting bioactivity data in cell-based vs. enzyme assays?

  • Methodological Answer :
  • Evaluate cell permeability via Caco-2 monolayer assays; fluorinated groups may alter membrane diffusion .
  • Test for off-target effects using CRISPR-edited cell lines lacking the putative target .

Method Development

Q. What chromatographic conditions separate cis/trans isomers effectively?

  • Methodological Answer :
  • Chiralpak AD-H column with hexane:isopropanol (90:10) achieves baseline resolution (R > 1.5) .
  • Optimize flow rate (1.0 mL/min) and column temperature (25°C) for reproducibility .

Q. How to improve yield in large-scale synthesis?

  • Methodological Answer :
  • Use continuous flow reactors to enhance acylation efficiency and reduce side reactions .
  • Employ microwave-assisted synthesis for rapid carboxylation steps .

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